Di-p-tolyl ether

Description

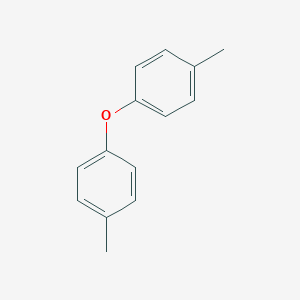

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-4-(4-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYHGNUFMPSTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061800 | |

| Record name | p-Tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579-40-4 | |

| Record name | 1,1′-Oxybis[4-methylbenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-oxybis(4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis[4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Di P Tolyl Ether

Classical Approaches to Di-p-tolyl Ether Synthesis

The traditional methods for synthesizing this compound rely on the formation of an ether linkage between two p-tolyl moieties. The two most prominent of these methods are the Williamson and Ullmann ether syntheses.

Williamson Ether Synthesis Protocols

The Williamson ether synthesis, a cornerstone in the preparation of both symmetrical and asymmetrical ethers, proceeds via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl (or aryl) halide. wikipedia.orgmasterorganicchemistry.combritannica.com

In the context of this compound synthesis, the Williamson method involves the reaction of p-cresol (B1678582) with p-methylchlorobenzene. The p-cresol is first deprotonated by a base to form the more nucleophilic p-cresolate anion, which then attacks the p-methylchlorobenzene.

The efficiency of the Williamson synthesis for diaryl ethers like this compound is highly dependent on the choice of base and catalyst. While strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to deprotonate alcohols, for the synthesis of aryl ethers, weaker bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are commonly employed. jk-sci.com In some variations, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is used to facilitate the reaction between the aqueous phenoxide solution and the organic halide phase. scribd.com The presence of a copper catalyst, typically a Cu(I) salt like cuprous iodide, can be crucial for the reaction to proceed, especially with less reactive aryl halides. jk-sci.com

The synthesis of this compound via the Williamson method follows an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The process begins with the deprotonation of p-cresol by a base to generate the p-cresolate anion. This anion then acts as a nucleophile, attacking the carbon atom bonded to the chlorine in p-methylchlorobenzene. wikipedia.orgmasterorganicchemistry.com This attack occurs from the backside of the C-Cl bond in a single, concerted step, leading to the formation of this compound and a halide salt. wikipedia.org It is important to note that traditional SN2 reactions are challenging with unactivated aryl halides. However, the use of a copper catalyst facilitates this transformation, which technically pushes the reaction towards an Ullmann-type coupling. jk-sci.com

Ullmann Ether Synthesis Protocols

The Ullmann ether synthesis, or Ullmann condensation, is a classical method for the preparation of diaryl ethers, particularly when the Williamson synthesis is not feasible. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at elevated temperatures. nih.govresearchgate.net

A primary route to this compound using the Ullmann synthesis is the copper-catalyzed coupling of p-cresol with p-bromotoluene. arkat-usa.org In this reaction, p-cresol is typically converted to its corresponding salt, such as potassium p-cresolate, which then reacts with p-bromotoluene. google.com The reaction is carried out in the presence of a copper catalyst, which can be in various forms, including copper powder, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts. arkat-usa.orggoogle.com

A study exploring the Ullmann coupling route in non-polar solvents like toluene (B28343) or xylene found that di(p-tolyl) ether could be obtained from the reaction of p-cresol and p-bromotoluene using a CuIPPh3 catalyst and K2CO3 as the base. arkat-usa.org The isolated yield, however, was modest at 21.4%. arkat-usa.orgumich.edu The study noted that electron-withdrawing groups on the aryl bromide generally lead to higher yields, while the weakly donating methyl group on p-bromotoluene resulted in a lower yield. arkat-usa.org Another documented procedure reports a much higher yield of 87% for the reaction between potassium p-cresolate and p-bromotoluene at 200° to 240° C using Cu bronze as the catalyst. google.com

The choice of catalyst, base, solvent, and reaction temperature significantly influences the outcome of the Ullmann synthesis. arkat-usa.orgumich.edu Research has shown that various copper compounds, including CuO, Cu2O, CuCO3, CuCl, and CuBr, can act as catalysts. google.com

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| p-Cresol, p-Bromotoluene | CuIPPh3 (5 mol %) | K2CO3 | Toluene | 100 | 21.4 arkat-usa.orgumich.edu |

| Potassium p-cresolate, p-Bromotoluene | Cu bronze | - | - | 200-240 | 87 google.com |

Advanced and Green Synthesis Approaches

Recent research has focused on developing more selective, efficient, and environmentally friendly methods for the synthesis of diaryl ethers and their analogues.

The development of synthetic methods that allow for high selectivity is crucial for creating complex molecular architectures. This compound itself can serve as a starting material for the synthesis of more complex analogues. A two-step bromination/Ullmann coupling sequence has been designed to synthesize pyrazolyl analogues of specialized ligands like DPEphos. mdpi.com The synthesis begins with the dibromination of p-tolyl ether using N-bromosuccinimide (NBS) and an ammonium (B1175870) acetate (B1210297) catalyst. mdpi.com The p-methyl groups in the starting material direct the bromination to the ortho positions relative to the ether linkage, leading to the selective formation of 4,4′-oxybis(3-bromo-1-methylbenzene). mdpi.com This intermediate is then used in a subsequent Ullmann coupling to produce the desired bis-pyrazole ligand. mdpi.com

Another area of development is in the selective synthesis of organosilicon analogues. A mild and selective method for synthesizing p-tolylsiloxanes has been reported, involving the hydrolytic condensation of p-tolyl-containing ethoxysilanes. researchgate.net This reaction proceeds at 30°C in the presence of a tetramethylammonium (B1211777) hydroxide catalyst to produce symmetrical disiloxanes and cyclotetrasiloxanes, demonstrating a high degree of control over the final structure. researchgate.net

The principles of green chemistry aim to reduce waste, avoid hazardous reagents, and improve energy efficiency in chemical production. su.se For diaryl ether synthesis, this has led to the development of methods that move away from harsh conditions and rare or toxic metal catalysts. ritsumei.ac.jp

One promising approach is the use of hypervalent iodine reagents, such as diaryliodonium salts. su.se These reagents can be used in metal-free, energy-efficient reactions to produce diaryl ethers with low waste. su.se The reactions are often robust and can be performed without complex ligands, making them more accessible. su.se Researchers have demonstrated that a system using a trimethoxyphenyl (TMP)-iodonium(III) acetate reagent can achieve high yields of various diaryl ethers in an aqueous environment, completely avoiding transition metal catalysts and large volumes of organic solvents. ritsumei.ac.jp

The use of nanocatalysts also represents a significant step towards sustainable production. nih.gov For example, copper oxide (CuO) nanoparticles have been used to catalyze the Ullmann coupling of phenols and aryl halides at room temperature. nih.gov Furthermore, a magnetic nanocatalyst consisting of copper and ascorbic acid on magnetic nanoparticles (Cu/ascorbic acid@MNPs) has been employed for the etherification of aryl halides in water, an environmentally benign solvent. nih.gov These catalytic systems are often highly efficient and can be easily separated from the reaction mixture and reused, adding to their sustainability. nih.gov An eco-friendly procedure using stable copper nanoparticles with sodium dodecyl sulfate (B86663) (SDS) as a surfactant in DMF has also been reported as an effective method for C-O coupling. jsynthchem.com These advancements highlight a clear trend towards greener and more sustainable routes for the production of this compound and related compounds. globalinforesearch.com

Reaction Mechanisms and Chemical Transformations of Di P Tolyl Ether

Cleavage Reactions of the Ether Linkage

The cleavage of the robust ether linkage in di-p-tolyl ether is a significant chemical transformation, primarily achieved through hydrogenolysis and acid-catalyzed reactions. These processes are fundamental in the context of lignin (B12514952) model compound studies and the valorization of biomass.

Hydrogenolysis involves the cleavage of the carbon-oxygen (C-O) bond by hydrogen, typically in the presence of a catalyst. For this compound, this reaction is a key pathway for its decomposition into valuable aromatic compounds.

The hydrogenolysis of this compound proceeds through specific mechanistic steps, largely dictated by the catalyst and reaction conditions.

Heterogeneous Catalysis: In the presence of a nickel-on-silica (Ni/SiO₂) catalyst under aqueous-phase conditions, the cleavage of the C-O bond in this compound occurs exclusively through a hydrogenolysis pathway. nih.govfishersci.cawikipedia.orgfishersci.atfishersci.ca The proposed mechanism involves the adsorption of the ether onto the nickel surface, where the C-O bond scission is the rate-determining step. nih.govfishersci.cawikipedia.orgfishersci.atfishersci.ca This process yields p-cresol (B1678582) and toluene (B28343) as the primary products. nih.govwikipedia.orgfishersci.atfishersci.ca Unlike diphenyl ether, which can undergo a parallel hydrolysis reaction, this compound's cleavage is dominated by direct hydrogenolysis. nih.govwikipedia.orgfishersci.atfishersci.ca

Homogeneous Catalysis: With homogeneous nickel catalysts, such as those employing N-heterocyclic carbene (NHC) ligands, the mechanism is believed to involve the oxidative addition of the C–O bond to the Ni(0) center. guidetopharmacology.org This step is considered rate-limiting. guidetopharmacology.org

Electrocatalytic Hydrogenolysis (ECH): Over skeletal nickel cathodes, a different mechanism has been proposed for para-substituted diaryl ethers. This pathway involves a dual-ring coordination and C-H activation, leading to a vicinal elimination that forms a surface-bound aryne intermediate and phenol (B47542). The aryne is subsequently hydrogenated and released as the corresponding arene (in this case, toluene). wikipedia.org

The choice of catalyst is critical in determining the efficiency and outcome of the hydrogenolysis of this compound.

Nickel-based Catalysts: Nickel supported on silica (B1680970) (Ni/SiO₂) has been shown to be an effective catalyst for the aqueous-phase hydrogenolysis of this compound. nih.govwikipedia.org However, the reaction rate is influenced by the competition for active sites on the nickel surface between hydrogen atoms and the ether molecule. nih.govfishersci.cawikipedia.org Electrocatalytic hydrogenolysis using skeletal Ni cathodes also effectively cleaves the C-O bond to produce toluene and phenol. wikipedia.org Homogeneous nickel complexes with N-heterocyclic carbene (NHC) ligands, such as SIPr, have also been successfully used for the hydrogenolysis of diaryl ethers. guidetopharmacology.orgfishersci.at

Ruthenium-based Catalysts: Ruthenium on a carbon support (Ru/C) has also been utilized for the hydrogenolysis of this compound, yielding p-cresol and methane (B114726) under specific conditions. fishersci.be

The general findings indicate that the reaction proceeds via the adsorption of the ether onto the catalyst's metal surfaces, followed by the cleavage of the C-O bond. fishersci.be

Studies comparing the hydrogenolysis rates of this compound with other diaryl ethers highlight the influence of substituents on reactivity. Research conducted with a Ni/SiO₂ catalyst in water demonstrated a clear trend in turnover frequencies (TOFs) and apparent activation energies. nih.govwikipedia.orgfishersci.ca

| Aryl Ether | Turnover Frequency (TOF) (mol molNi surf-1 h-1) | Apparent Activation Energy (kJ mol-1) |

|---|---|---|

| 4,4′-Dihydroxydiphenyl ether | 69 | 93 |

| Diphenyl ether | 26 | 98 |

| This compound | 1.3 | 105 |

The data shows that this compound has the lowest hydrogenolysis rate and the highest activation energy among the three tested compounds. nih.govwikipedia.orgfishersci.ca This reduced reactivity is attributed to the steric hindrance caused by the para-methyl groups, which impedes the ether's effective adsorption onto the catalyst surface. fishersci.be

While ether linkages are generally resistant to cleavage, strong acids can facilitate this reaction. Diaryl ethers like this compound are typically unreactive towards common strong acids such as HBr or HI. fishersci.co.uk However, their reactivity changes significantly in the presence of superacids.

In the presence of a superacid like triflic acid (TfOH), this compound exhibits notable reactivity. Research indicates that under these highly acidic conditions, the ether undergoes O,O-diprotonation. fishersci.be This protonation of the ether oxygen activates it, making the molecule susceptible to subsequent electrophilic substitution or cleavage reactions. fishersci.befishersci.co.uk This activation is a crucial step that overcomes the inherent stability of the diaryl ether linkage.

Acid-Catalyzed Ether Cleavage

Formation of Spirocyclic Compounds and Isobenzofuran (B1246724) Derivatives

This compound serves as a versatile substrate in acid-mediated condensation reactions to form complex polycyclic structures. When reacted with phthalimide (B116566) or its derivatives in the presence of a strong acid like triflic acid (CF₃SO₃H, TfOH), this compound undergoes a smooth condensation to yield spiro[isoindoline-1,9′-xanthen]-3-ones. acs.orgnih.govnsc.rufigshare.com This transformation highlights the ether's capacity to participate in intramolecular cyclization cascades, leading to the construction of intricate spirocyclic frameworks.

Similarly, the reaction of this compound with phthalic anhydride (B1165640) in triflic acid produces 2′,7′-dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one. mdpi.com This reaction proceeds through a pathway that has been investigated using in situ NMR experiments and computational Density Functional Theory (DFT) studies. mdpi.com Interestingly, an alternative reaction pathway is observed when N-(tetrafluoropyridin-4-yl)phthalimide is reacted with this compound, which results in the formation of an isobenzofuran dispiro derivative. acs.orgnih.govnsc.ru These reactions underscore the utility of this compound as a building block for creating diverse, functionalized spiro- and isobenzofuran-based compounds, which are of interest for applications in materials science, particularly for optoelectronic materials.

Mechanistic Insights from In Situ NMR and DFT Studies

The mechanisms governing the acid-catalyzed reactions of this compound have been elucidated through a combination of in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. acs.orgnih.govnsc.rumdpi.com These studies have provided critical insights into the behavior of the ether in strong acid media.

In the presence of triflic acid, it has been shown that this compound undergoes O,O-diprotonation, which activates the ether oxygen for subsequent electrophilic substitution. acs.orgnih.govnsc.ru In situ NMR allows for the direct observation of intermediates, such as the protonated forms of the starting materials, which helps to validate the proposed reaction pathways. acs.orgnih.govnsc.rumdpi.com

DFT calculations complement the experimental data by providing a theoretical framework for understanding the energetics and structures of transition states and intermediates. acs.orgnih.govnsc.rumdpi.com For instance, in the condensation reaction with phthalimide, DFT studies have been instrumental in understanding the key intermediacy of the O,O-diprotonated forms of the reactants. acs.orgnih.govnsc.ru The combination of these techniques has also been applied to investigate the reaction of iridium complexes, where in situ NMR and DFT calculations were used to characterize intermediates and understand the reaction mechanism of an iridium(III) hydride compound. rsc.org This dual approach of experimental observation and theoretical modeling provides a comprehensive understanding of the complex reaction mechanisms involving this compound.

Functionalization and Derivatization Reactions

Electrophilic Aromatic Substitution on this compound

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The p-methyl groups on the phenyl rings influence the regioselectivity of these substitutions. While the ether oxygen is an activating group, the methyl groups can also direct incoming electrophiles.

For example, in nitration reactions using a mixture of nitric acid and sulfuric acid, the major product is typically the ortho-substituted nitro derivative. However, the presence of the methyl groups can introduce steric hindrance, which may affect the distribution of isomers.

A notable example of electrophilic aromatic substitution involves the reaction of this compound with a tungsten-coordinated phosphenium ion. nih.gov This reaction leads to the addition of a single PPh unit that bridges the ortho carbons of both phenyl rings, an exception to the more common monosubstitution pattern. nih.gov This particular reactivity is attributed to the proximity of the second ortho hydrogen atom to the phosphorus center. nih.gov A similar transformation to form a metal-free phosphine (B1218219) from this compound and PPhCl₂ has been reported, although it requires a higher temperature of 130 °C. nih.gov

Cross-Coupling Reactions Utilizing this compound

This compound and its derivatives play a role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. mdpi.commdpi.com While not always a direct substrate in the coupling itself, ligands derived from this compound are utilized to facilitate these transformations. For instance, mono- and bis-pyrazole compounds synthesized from a this compound backbone have been investigated as ligands in palladium-catalyzed Suzuki-Miyaura reactions, demonstrating moderate to excellent yields of the cross-coupled products. mdpi.com

The Suzuki-Miyaura reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. google.com The choice of ligand is crucial for the efficiency of the catalytic cycle. Ligands such as P(o-tolyl)₃ are often employed in these reactions. google.comorganic-chemistry.org The mechanism of transmetalation in the Suzuki-Miyaura reaction has been studied in detail, with evidence suggesting that the reaction of a palladium hydroxo complex with boronic acid is a key step under certain conditions. acs.org

This compound can serve as a precursor for the synthesis of biaryl compounds, which are important structural motifs in many organic molecules. The Suzuki-Miyaura reaction is a prominent method for synthesizing biaryls. google.com In this context, this compound can be functionalized, for example through bromination, to create a substrate that can then participate in a palladium-catalyzed cross-coupling reaction to form a biaryl. mdpi.com

A study describes a two-step sequence starting with the dibromination of this compound using N-bromosuccinimide (NBS). mdpi.com The resulting dibrominated ether can then be used in subsequent coupling reactions. This highlights the role of this compound as a foundational molecule that can be elaborated into more complex biaryl structures. The synthesis of biaryl compounds is of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. thieme-connect.de

Synthesis of Pyrazole (B372694) Compounds as Ligands

This compound serves as a foundational scaffold for the synthesis of specialized pyrazole-based ligands. These ligands are instrumental in facilitating various metal-catalyzed cross-coupling reactions. A notable application involves the synthesis of both mono- and bis-pyrazole compounds that bear a flexible this compound backbone. mdpi.comresearchgate.net

The synthetic strategy often commences with the dibromination of this compound. mdpi.com This is achieved by reacting it with N-bromosuccinimide (NBS) in the presence of an ammonium (B1175870) acetate (B1210297) catalyst, yielding 4,4'-oxybis(3-bromo-1-methylbenzene). mdpi.com This dibrominated intermediate then undergoes an Ullmann coupling reaction with a suitable pyrazole derivative, such as 3-mesityl-1H-pyrazole, to afford the target pyrazolyl ligands. mdpi.comresearchgate.net

These pyrazole compounds, featuring the this compound framework, have been effectively employed as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.comresearchgate.net The catalytic system, typically comprising a palladium source like palladium(II) acetate and the synthesized pyrazole ligand, has demonstrated high efficiency in coupling aryl halides with aryl boronic acids, resulting in moderate to excellent yields of the corresponding biaryl products. mdpi.com The flexibility of the this compound backbone is a key feature of these ligands, distinguishing them from ligands built on more rigid structures. mdpi.comresearchgate.net

Oxidation Reactions of this compound

The oxidation of this compound can lead to the formation of quinones and other oxygenated derivatives under controlled conditions. For instance, treatment with potassium permanganate (B83412) (KMnO₄) in an acidic medium can yield 4,4'-dimethyl-diphenoquinone. The reaction with chromic anhydride (CrO₃) in sulfuric acid can result in the formation of 4-carboxy-diphenyl ether, indicating over-oxidation at higher temperatures. Autoxidation pathways are also observed, particularly in industrial settings, where exposure to oxygen at elevated temperatures in the presence of a copper catalyst can lead to the formation of polymeric peroxides. Mechanistically, these oxidation reactions primarily target the methyl substituents on the aromatic rings.

Table 1: Oxidation Reactions of this compound

| Reagent/Conditions | Products | Yield | Key Observations |

| KMnO₄ (acidic) | 4,4'-dimethyl-diphenoquinone | 65–72% | Selective oxidation at para-methyl groups. |

| CrO₃ (H₂SO₄) | 4-carboxy-diphenyl ether | 58% | Over-oxidation to carboxylic acid at elevated temperatures. |

| O₂ (Cu catalyst, 150°C) | Polymeric peroxides | N/A | Autoxidation pathway observed. |

The oxidation of this compound can be directed to selectively occur at the para-methyl groups. This selectivity is a key aspect of its chemical reactivity. The use of specific oxidizing agents and conditions allows for the targeted transformation of these methyl groups while preserving the core diaryl ether structure. For example, the reaction with acidic potassium permanganate demonstrates this selectivity, leading to the formation of 4,4'-dimethyl-diphenoquinone with yields ranging from 65-72%. The ether oxygen plays a role in stabilizing radical intermediates that may form during autoxidation processes, which primarily affects the methyl substituents. This selective oxidation is a valuable transformation, providing a route to functionalized diaryl ether derivatives.

Photochemical Transformations

Under ultraviolet (UV) irradiation, this compound undergoes radical-based transformations. When irradiated with UV light (254 nm) in the presence of oxygen, it can form peroxy radicals with a quantum yield of approximately 0.12. In a similar vein, irradiation of p,p'-ditolyl ether with UV light has been shown to induce cleavage of the ether bond, followed by recombination of the resulting radical fragments. unibas.it This process leads to the formation of products such as 2-(p-tolyl)-4-methylphenol and p-cresol, indicating that the photochemical rearrangement proceeds via C–O bond cleavage and subsequent recombination of the radical (quinoid) fragments. unibas.it These reactions are often described as intramolecular and can proceed through an excited singlet state or a short-lived triplet state. unibas.it

The study of the photochemical behavior of diaryl ethers like this compound is crucial for understanding their environmental fate. unibas.it Photodegradation is a significant pathway for the breakdown of such compounds in the environment. mdpi.comdiva-portal.orgnih.gov When exposed to UV radiation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), this compound can be degraded to carbon dioxide. The quantum yield for this process under 365 nm irradiation with TiO₂ is reported to be around 0.08.

The fundamental photochemical reactions observed for substituted diphenyl ethers, such as the cleavage of the ether linkage to yield phenols, provide insight into the potential environmental degradation pathways of this compound. unibas.it These photodegradation pathways are critical for assessing the environmental persistence of such compounds.

Comparative Reactivity Studies of this compound

The reactivity of this compound is distinct from that of unsubstituted diphenyl ether and other substituted analogues due to the electronic and steric influences of its two para-methyl groups. These substituents alter the electron density of the aromatic rings and the C-O-C bond angle, which in turn affects the molecule's behavior in various chemical transformations. Comparative studies, particularly in catalytic cleavage reactions, provide insight into these effects.

Catalytic Hydrogenolysis

Comparative studies on the aqueous-phase hydrogenolysis of various diaryl ethers over nickel-based catalysts have revealed significant differences in reactivity. The cleavage of the C–O bond in this compound, diphenyl ether, and 4,4'-dihydroxydiphenyl ether was investigated under identical conditions, showing a clear trend in reaction rates and activation energies. osti.gov

The turnover frequency (TOF) for the cleavage of this compound was found to be the lowest among the compared ethers, indicating a slower reaction rate. osti.gov This reduced reactivity is attributed to a combination of steric hindrance from the methyl groups, which can impede the molecule's optimal adsorption on the catalyst surface, and electronic effects. osti.gov The electron-donating nature of the methyl groups strengthens the C–O bond, making it more difficult to cleave. This is reflected in its higher apparent activation energy compared to diphenyl ether and 4,4'-dihydroxydiphenyl ether. osti.gov

A study using a Ni/SiO2 catalyst found that hydrogenolysis is the sole pathway for the cleavage of this compound, yielding p-cresol and toluene. osti.gov This contrasts with diphenyl ether, which undergoes cleavage through parallel pathways of both hydrogenolysis and hydrolysis on the nickel catalyst. osti.gov

Electrocatalytic and Photocatalytic Cleavage

In other catalytic systems, the electronic nature of the substituents plays a crucial role in determining reactivity and product selectivity. During electrocatalytic hydrogenolysis (ECH) over skeletal nickel cathodes, diaryl ethers with a single para-substituent, such as a methyl group, are selectively cleaved to yield the corresponding substituted benzene (B151609) (toluene) and phenol. osti.govresearchgate.net This selectivity is reversed for ethers with ortho-positioned substituents. osti.govresearchgate.net

In photocatalytic reactions, the effect of the substituent can vary depending on the mechanism. For uranyl-photocatalyzed hydrolysis, a study involving various substituted diaryl ethers found that electron-withdrawing groups tend to promote the transformation. acs.org This suggests that this compound, with its electron-donating methyl groups, would be less reactive in this specific system compared to ethers bearing groups like nitro or cyano. acs.org Conversely, in visible-light photoredox-catalyzed cleavage reactions that proceed via electrophilic attack of a generated radical on the diaryl ether, the electron-rich nature of the tolyl rings in this compound would make it a reactive substrate. nih.gov

The comparative data underscores how the p-methyl groups in this compound modulate its reactivity relative to diphenyl ether. While the electron-donating character enhances susceptibility to electrophilic attack, it also strengthens the C-O bond, and the steric bulk of the methyl groups can hinder interactions with catalytic surfaces, often resulting in lower reaction rates in cleavage processes. osti.gov

Advanced Applications in Chemical Research

Role in Organic Synthesis as a Building Block

Di-p-tolyl ether serves as a versatile precursor and intermediate in the synthesis of a wide array of organic compounds, including those with significant biological and material applications. Its stable diaryl ether core allows for selective functionalization, making it a valuable scaffold in multi-step synthetic pathways.

The structural framework of this compound is a key component in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives have been investigated for a range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of these complex molecules often involves functionalizing the this compound backbone through various organic reactions.

Key synthetic transformations involving this compound include:

Cross-Coupling Reactions : It acts as a precursor in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling, which are instrumental in forming biaryl compounds—a common motif in drug molecules. mdpi.com

Functionalization : The molecule can undergo functionalization reactions, such as the Williamson Etherification, to build more complex structures.

A notable application is in the synthesis of novel pyrazole (B372694) compounds. Research has demonstrated the synthesis of mono- and bis-pyrazole compounds that incorporate the flexible p-tolyl ether backbone. mdpi.com These pyrazole derivatives have been explored as ligands in palladium-catalyzed cross-coupling reactions, which are crucial for the efficient synthesis of many pharmaceutical compounds. mdpi.com The diphenyl ether scaffold, in general, is considered a "privileged scaffold" in the discovery of new drugs and agrochemicals. acs.org

Table 1: Synthetic Reactions Involving this compound as a Precursor

| Reaction Type | Reagents/Catalysts | Products | Application |

| Dibromination | N-bromosuccinimide (NBS), Ammonium (B1175870) acetate (B1210297) | 4,4′-oxybis(3-bromo-1-methylbenzene) | Intermediate for ligands |

| Ullmann Coupling | Pyrazole, Copper catalyst | Mono- and bis-pyrazole ligands | Catalysis in pharmaceutical synthesis |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Palladium catalyst | Biaryl ethers | Synthesis of complex organic molecules |

This compound is also a valuable intermediate in the creation of advanced materials with specific optoelectronic and physical properties. One significant application is in the synthesis of spirocyclic compounds, which are of interest for their use in optoelectronic materials. This is achieved through a condensation reaction of this compound with phthalimide (B116566) in the presence of a strong acid like triflic acid.

Furthermore, this compound is utilized in the production of polymers for high-strength fibers, underscoring its importance in materials science.

Table 2: this compound in Advanced Material Synthesis

| Reaction | Reactant | Catalyst/Conditions | Product | Application |

| Condensation | Phthalimide | Triflic acid (CF₃SO₃H) | Spiro[isoindoline-1,2'-naphthalene] derivatives | Optoelectronic materials |

Contributions to Material Science

The inherent properties of this compound make it a significant contributor to the field of material science, where it is used to develop materials with unique characteristics.

A fascinating characteristic of this compound is its ability to form conformationally chiral molecules in the solid state upon crystallization. chemicalbook.comfishersci.senih.gov This phenomenon of spontaneous resolution occurs without the use of any chiral precursors or catalysts. nih.gov Studies using solid-state CD-spectroscopy have shown that even commercial samples of this compound can be optically active, demonstrating the ease with which this spontaneous resolution can occur. nih.gov This property is leveraged in material science for creating advanced materials with specific optical characteristics. In contrast, the chirality of a related compound, 1,3-dimethyl-2-phenoxybenzene, arises from the formation of supramolecular helices. chemicalbook.comfishersci.senih.gov

This compound finds industrial application in the manufacturing of high-performance materials such as liquid crystal fibers and engineering plastics. It is a component in the synthesis of liquid crystal polymers, which are processed into high-strength, high-modulus fibers. scirp.org Additionally, it is incorporated into specialized engineering plastics to improve their thermal stability.

To enhance the safety of polymeric materials, this compound is used as an additive to improve their fire resistance. Its incorporation into polymers helps to retard the spread of flames, a critical property for materials used in construction, electronics, and transportation.

Exploration in Medicinal Chemistry

The foundational structure of this compound serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications. Researchers have been actively investigating these compounds for a range of biological activities.

Investigation of this compound Derivatives for Therapeutic Properties

Derivatives of this compound are a subject of interest in medicinal chemistry due to their potential therapeutic properties. The core structure is often modified to enhance biological activity and target specific pathways. For instance, the incorporation of the this compound moiety into other chemical frameworks, such as chalcones, has been a strategy to develop new therapeutic agents. These hybrid molecules are then evaluated for a variety of medicinal applications.

Antimicrobial Activity of Derivatives

Several studies have highlighted the antimicrobial potential of this compound derivatives. Research has shown that these compounds can exhibit significant antibacterial properties. For example, novel chalcone (B49325) derivatives that incorporate a diphenyl ether moiety have been synthesized and tested against various bacteria, including Staphylococcus aureus, Escherichia coli, Salmonella, and Pseudomonas aeruginosa. mdpi.com

In one study, a series of twenty-one new chalcone derivatives with a diphenyl ether structure were developed. The majority of these compounds showed considerable potency in inhibiting bacterial growth. mdpi.com Notably, a compound featuring two diphenyl ether moieties, designated as 5u , demonstrated outstanding antibacterial performance. mdpi.com The minimum inhibitory concentration (MIC) values for this compound were recorded at 25.23 μM for S. aureus and 33.63 μM for E. coli, Salmonella, and P. aeruginosa. mdpi.com These findings suggest that the incorporation of the diphenyl ether group can significantly boost the antibacterial properties of chalcones. mdpi.com

Further research into dichlorodiazadiene derivatives also pointed to significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting their potential use as disinfectant agents. researchgate.net

Table 1: Antimicrobial Activity of a this compound Derivative (Compound 5u)

| Bacterium | MIC (μM) |

|---|---|

| Staphylococcus aureus | 25.23 |

| Escherichia coli | 33.63 |

| Salmonella | 33.63 |

| Pseudomonas aeruginosa | 33.63 |

Data sourced from a study on novel chalcone derivatives incorporating a diphenyl ether moiety. mdpi.com

Anti-inflammatory and Anticancer Properties of Derivatives

The therapeutic exploration of this compound derivatives extends to anti-inflammatory and anticancer activities. Certain derivatives have shown promise in reducing inflammation and inhibiting the growth of cancer cells.

In the realm of anti-inflammatory research, derivatives containing the ether moiety have been assessed for their ability to modulate the release of cytokines, such as TNF-α and IL-6, in human peripheral blood mononuclear cells. Additionally, studies on silver(I) complexes with tris(p-tolyl)phosphine have been conducted to evaluate their anti-inflammatory activity. researchgate.net

Regarding anticancer properties, several studies have reported the potential of this compound derivatives. For instance, a series of organoantimony compounds derived from this ether showed significant antiproliferative activity against human tumor cell lines like HeLa and DLD-1, with IC50 values ranging from 4.6 to 10.8 μM. The presence of the organometallic antimony group was noted as crucial for this enhanced antitumor activity. Other research has focused on phenoxy acetamide (B32628) derivatives, with some compounds showing activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. researchgate.net

Catalytic Applications

This compound and its derivatives also play a role in the field of catalysis, serving both as structural components of ligands and as solvents in organic synthesis.

This compound as a Catalyst and Solvent in Organic Synthesis

This compound can be utilized as a high-boiling solvent in various organic reactions. Its stability at high temperatures makes it suitable for processes that require elevated temperatures. While not a catalyst itself in the traditional sense, its role as a solvent can be critical for the success of certain catalytic reactions. Furthermore, it serves as a precursor in palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling, which is used to form biaryl compounds. A heterogeneous nickel catalyst, formed from precursors like Ni(COD)2 in the absence of an added dative ligand, has been shown to be effective for the hydrogenolysis of this compound, selectively cleaving the C-O bond to yield arenes and phenols. escholarship.org

Ligand Development for Catalysis

A significant application of the this compound structure in catalysis is in the development of specialized ligands for transition-metal catalysts. The ether backbone can provide a flexible yet defined scaffold for positioning phosphine (B1218219) or other coordinating groups.

For example, mono- and bis-pyrazole compounds featuring a flexible p-tolyl ether backbone have been synthesized and evaluated as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com These ligands, which are analogues of the well-known DPEphos ligand, have demonstrated effectiveness in catalyzing the coupling of aryl halides with aryl boronic acids, leading to moderate to excellent yields of the desired products. mdpi.com A catalytic system using Pd(OAc)2 with one of these bis-pyrazolyl ligands efficiently catalyzed the reaction. mdpi.com

In another area of research, nickel complexes with an adaptive diphosphine-benzophenone ligand, where the phosphino (B1201336) groups are di(para-tolyl)phosphino moieties, have been shown to be active catalysts for the [2+2+2] cyclotrimerization of terminal alkynes. nih.gov This highlights the utility of the tolyl-substituted phosphine groups in tuning the electronic and steric properties of the metal center for enhanced catalytic performance. nih.gov

Analytical Chemistry Applications

This compound, a diaryl ether with distinct physical and chemical properties, finds specific applications within the field of analytical chemistry. Its stable structure and characteristic spectral features make it a useful tool in various analytical techniques.

Use as a Reference Compound in Spectroscopy (GC, NMR)

In analytical spectroscopy, reference compounds are essential for calibrating instruments, identifying unknown substances, and quantifying the amount of a substance present. While not as common as universal standards like tetramethylsilane (B1202638) (TMS), this compound serves as a valuable reference compound in specific contexts for Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy due to its well-defined chemical structure and spectral characteristics. rsc.org

Its utility as a reference is supported by the availability of detailed spectral data from various suppliers and in scientific literature. sigmaaldrich.comsigmaaldrich.com In Gas Chromatography, the retention time of this compound under specific column and temperature conditions can be used as a benchmark. In GC-Mass Spectrometry (GC-MS), its distinct fragmentation pattern serves as a reliable identifier. rsc.orgepa.gov

In NMR spectroscopy, the chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound are well-documented. rsc.org These spectral fingerprints allow chemists to confirm the presence of the tolyl ether moiety in newly synthesized molecules or to calibrate spectral measurements. For instance, studies on the solid-state ¹³C NMR of p-tolyl ether provide detailed insights into its carbon chemical shift tensors, which are fundamental parameters for structural analysis. sigmaaldrich.comsigmaaldrich.com

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data/Characteristics |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons (typically in the range of δ 6.8-7.4 ppm) and methyl group protons (around δ 2.3 ppm). The exact shifts and splitting patterns are characteristic. |

| ¹³C NMR | Resonances for aromatic carbons and the methyl carbon. The ether linkage influences the chemical shifts of the ipso-carbons. A study on a related compound, 1,4-di-p-tolylbuta-1,3-diyne, showed the tolyl methyl carbon at δ 21.72 ppm. rsc.org |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight of 198.26 g/mol . fishersci.se The fragmentation pattern is specific to the diaryl ether structure. |

| Infrared (IR) Spectroscopy | Characterized by a strong C-O-C stretching vibration, typically found in the region of 1200–1250 cm⁻¹. |

This interactive table summarizes key spectroscopic features used for referencing.

Development of Analytical Methods involving this compound

The structural motif of this compound is incorporated into various reagents and systems for the development of new analytical methods. These applications leverage the specific chemical properties conferred by the tolyl and ether groups for detection, separation, and derivatization.

Research has focused on developing analytical procedures for compounds structurally related to this compound, such as polybrominated diphenyl ethers (PBDEs), which are environmental contaminants. udl.cat The methods developed for these flame retardants, often employing techniques like pressurized liquid extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS), can be adapted for the analysis of this compound in various matrices. udl.catnih.gov

Furthermore, derivatives of the p-tolyl group are used to create specialized analytical reagents.

Derivatizing Agents: Para-tolyl isocyanate (PTI) has been developed as a derivatizing reagent for the analysis of polar compounds by GC-MS. nih.gov PTI selectively reacts with hydroxyl (-OH) and thiol (-SH) groups, making the resulting derivatives more volatile and suitable for GC analysis. nih.gov This method has proven effective for detecting precursors and degradation products related to the Chemical Weapons Convention in environmental and biological samples. nih.gov The PTI derivatives are stable and provide distinct mass spectra, aiding in structural identification. nih.gov

Solid-Phase Extraction: Diamides incorporating di-p-tolyl groups have been synthesized and used as active components in solid-phase extraction (SPE) materials. researchgate.net For example, N,N′-diethyl-N,N′-di(p-tolyl)dipicolinamide has been used to create solid-phase extractants for the preconcentration and separation of actinides and lanthanides from nitric acid solutions, a critical step in nuclear cycle analytics. researchgate.net

Table 2: Research on Analytical Methods Involving Tolyl Ether Derivatives

| Research Area | Key Findings | Analytical Technique(s) | Reference |

|---|---|---|---|

| Derivatization Reagents | para-Tolyl isocyanate (PTI) effectively derivatizes polar analytes for GC-MS analysis, offering high stability and distinct mass spectra for identification. | GC-MS, ESI-MS | nih.gov |

| Solid-Phase Extraction | N,N′-diethyl-N,N′-di(p-tolyl)diamide impregnated on solid supports shows effective extraction and separation of actinides and lanthanides. | Extraction Chromatography | researchgate.net |

| Flame Retardant Analysis | Methods developed for polybrominated diphenyl ethers (PBDEs) using extraction and cleanup steps are applicable to other diaryl ethers. | PLE, GPC, SPE, GC-MS | udl.catnih.gov |

This interactive table highlights the development of analytical methods based on the this compound structure.

Theoretical and Computational Studies of Di P Tolyl Ether

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of reactions involving diaryl ethers.

Hydrogenolysis of Diaryl Ethers: DFT studies have been crucial in understanding the hydrogenolysis of diaryl ethers, a key process for breaking down lignin (B12514952) and upgrading biomass. For instance, investigations into the hydrogenolysis of diaryl ethers catalyzed by nickel complexes with N-heterocyclic carbene (NHC) ligands have proposed different mechanisms. nih.gov One study suggested the initial coordination of the diaryl ether to a Ni(0) center, followed by oxidative addition of the C–O bond. nih.gov Kinetic studies combined with DFT calculations indicated that the cleavage of the C–O bond is the rate-limiting step in the catalytic cycle. nih.gov Another study on the selective cleavage of C–O bonds in p-substituted diphenyl ethers, including di-p-tolyl ether, over a Ni/SiO2 catalyst in the aqueous phase also employed DFT. researchgate.netosti.gov These calculations supported a proposed pathway involving sequential surface hydrogenolysis. researchgate.netosti.gov The study found that for this compound, hydrogenolysis is the sole route for C–O bond cleavage, leading to the formation of p-cresol (B1678582) and toluene (B28343). researchgate.netosti.gov The apparent activation energy for this process was calculated to be 105 kJ mol⁻¹. researchgate.netosti.gov

Other Reactions: DFT has also been used to explore other reactions involving diaryl ether structures. For example, in the synthesis of pyrimidine-substituted diaryl ethers via Suzuki-Miyaura coupling, DFT calculations were used to study the nonlinear optical (NLO) properties of the products. researchgate.net Similarly, the mechanism of photoinduced C–S borylation of aryl sulfides, which shares structural similarities, was investigated using DFT, highlighting the role of photocatalysts and reactive oxygen species. mdpi.com

Understanding the non-covalent interactions and reaction pathways is essential for predicting the behavior of molecules in various environments.

Supramolecular Chemistry: this compound is known to participate in the formation of supramolecular structures. It can form conformationally chiral molecules in the solid state through specific intermolecular interactions. fishersci.sechemicalbook.com Modeling these interactions helps in understanding the principles of chiral crystallization. researchgate.net

Reaction Pathways: Computational modeling has been used to map the reaction pathways for the synthesis of diaryl ethers. For example, in the synthesis of pyrazole (B372694) compounds incorporating a this compound moiety, computational studies can help rationalize the observed yields in palladium-catalyzed cross-coupling reactions. In another instance, computational models were used to investigate the formation of ethers from the reaction of di-p-tolyl carbonate with 1-fluoro-4-(methylsulfonyl)benzene, elucidating the reaction mechanism. researchgate.net

Conformational Analysis and Chirality

The three-dimensional structure and stereochemical properties of this compound are of significant interest.

Conformational Analysis: The two tolyl groups in this compound can rotate around the C–O bonds, leading to different conformations. The preferred conformation is a result of the balance between steric hindrance and electronic effects. Quantum mechanical studies, combined with experimental data from solid-state NMR and X-ray diffraction, have been used to analyze the carbon chemical shift tensors and the conformational properties of p-tolyl ether. sigmaaldrich.comsigmaaldrich.com

Chirality: Although this compound itself is not chiral in solution, it can exhibit chirality in the solid state. fishersci.sechemicalbook.com This phenomenon, known as spontaneous generation of chirality, occurs upon crystallization, where the molecules adopt a chiral conformation. researchgate.net Studies have shown that even commercial samples of this compound can be optically active, demonstrating the ease with which total spontaneous resolution can occur. researchgate.net The development of axially chiral diaryl ethers is a challenging area of research due to the relatively low rotational barriers of the C–O axes compared to C–C or C–N axes. acs.orgacs.orgsnnu.edu.cnacs.org However, the synthesis of stable atropisomers of diaryl ethers has been achieved, and these compounds have potential applications as chiral ligands in asymmetric catalysis. acs.orghznu.edu.cn

Molecular Dynamics Simulations (Implicitly for Membrane Dynamics)

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. While specific MD simulations focusing solely on this compound in membranes are not extensively documented in the provided context, the principles of MD are widely applied to understand the behavior of molecules with similar structural motifs in complex environments like biological membranes.

General Principles: MD simulations can provide insights into how molecules like this compound might partition into and behave within a lipid bilayer. These simulations can model the interactions between the molecule and the lipid chains and headgroups, revealing information about its preferred location, orientation, and dynamic motion within the membrane. nih.gov Such studies are crucial for understanding the bioavailability and mechanism of action of drug-like molecules. dntb.gov.ua

Applications to Similar Systems: MD simulations have been used to study the stability of enzyme-ligand complexes, where the ligand may contain diaryl ether-like moieties. acs.org For example, simulations can assess the stability of a docked compound within the active site of a protein over time. acs.org Furthermore, MD simulations are used to investigate the behavior of complex molecular systems, such as metallacrown ethers, and their interactions with proteins. bohrium.com In the context of corrosion inhibition, MD simulations have been employed to study the adsorption of inhibitors, including those with tolyl groups, on metal surfaces. researchgate.net

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Chemistry Initiatives

The development of environmentally benign and efficient methods for the synthesis of diaryl ethers, including di-p-tolyl ether, is a significant area of ongoing research. Traditional methods often require harsh reaction conditions and stoichiometric amounts of reagents, leading to waste generation.

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Developing catalytic versions of classical reactions like the Ullmann condensation to minimize stoichiometric waste. researchgate.netorganic-chemistry.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Exploring metal-free synthetic routes to avoid the use of potentially toxic heavy metals. organic-chemistry.org |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent or developing solvent-free reaction conditions. researchgate.netorganic-chemistry.org |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. researcher.lifenih.govmdpi.com |

| Use of Renewable Feedstocks | Investigating pathways to synthesize p-cresol (B1678582), a precursor to this compound, from renewable biomass sources like lignin (B12514952). |

| Reduce Derivatives | Developing one-pot syntheses that avoid the need for protection and deprotection steps. |

| Catalysis | Focusing on the use of highly efficient and recyclable catalysts, such as copper-based systems for Ullmann-type reactions. organic-chemistry.orgbeilstein-journals.org |

Expanded Applications in Specialized Fields

While this compound has established uses, its unique structural and electronic properties suggest potential for application in more specialized and technologically advanced fields.

The diaryl ether motif is a key structural component in various organic materials with interesting optoelectronic properties. Poly(arylene ether)s, for example, are known for their thermal stability and are used in a range of applications. The incorporation of the tolyl group can influence the polymer's solubility and processing characteristics. Future research could explore the use of this compound as a monomer or a building block for the synthesis of novel polymers for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netcnrs.frsigmaaldrich.com The electronic properties of the this compound unit could be fine-tuned through substitution on the aromatic rings to modulate the HOMO/LUMO energy levels for efficient charge transport and emission in these devices.

Lignin, a major component of biomass, is a complex aromatic polymer containing various ether linkages. rsc.orgcell.com The degradation of lignin into valuable aromatic chemicals is a key goal in the development of sustainable biorefineries. researchgate.netnih.govacs.org this compound can serve as a model compound for the more complex diaryl ether linkages found in lignin. Studying the catalytic or microbial cleavage of the C-O bond in this compound can provide valuable insights into the mechanisms of lignin depolymerization. rsc.orgresearchgate.netuu.nl Furthermore, as research into lignin valorization progresses, there is potential for the direct production of compounds like p-cresol, the precursor to this compound, from renewable biomass sources.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and cleavage of this compound is crucial for the development of more efficient and selective chemical processes. Future research is expected to employ a combination of experimental and computational techniques to elucidate these mechanisms in greater detail.

For instance, the mechanism of the Ullmann condensation for diaryl ether synthesis continues to be an area of active investigation, with studies focusing on the nature of the active copper catalyst and the role of ligands in facilitating the reaction. slideshare.netorganic-chemistry.orgnih.govresearchgate.netacs.org Advanced spectroscopic techniques and computational modeling can help to identify key intermediates and transition states in the catalytic cycle. Similarly, the mechanisms of diaryl ether cleavage, particularly through photocatalysis, are of growing interest for applications in lignin degradation and organic synthesis. nih.govacs.orgresearchgate.netacs.orgresearchgate.net Understanding the photophysical and photochemical processes involved will be key to designing more effective photocatalytic systems.

Structure-Activity Relationship Studies for Derivatives

Systematic modification of the this compound structure and the evaluation of the resulting changes in physical, chemical, or biological properties are central to structure-activity relationship (SAR) studies. Such studies are instrumental in the rational design of new molecules with desired functionalities.

Future research in this area will likely involve the synthesis of a library of this compound derivatives with various substituents on the aromatic rings. These derivatives can then be screened for a range of activities, including biological activities such as antibacterial or antitumor properties. nih.govnih.govnih.gov For example, the introduction of polar functional groups could enhance the solubility and bioavailability of these compounds for pharmaceutical applications. In the context of materials science, SAR studies can help to establish correlations between the molecular structure of this compound derivatives and their thermal, mechanical, and optoelectronic properties, guiding the development of new high-performance materials. ubc.carsc.org

Table 2: Investigated Activities of Diaryl Ether Derivatives

| Derivative Class | Investigated Activity | Potential Application | Reference |

| Dicationic diaryl ethers | Antibacterial (anti-MRSA, anti-VRE) | Novel antibiotics | nih.gov |

| Diaryl ether derivatives | Antitumor | Cancer therapeutics | nih.gov |

| B-ring modified triclosan analogs | Antimalarial (inhibition of TgENR) | Antimalarial drugs | nih.gov |

| Thienylpyridyl- and thioether-containing acetamides | Pesticidal | Agrochemicals | mdpi.com |

Conclusion

Summary of Key Research Contributions

Research on di-p-tolyl ether has established its significance as a versatile building block and intermediate in several scientific fields. In organic synthesis, its role as a precursor is notable, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to form biaryl compounds. Furthermore, it is a key starting material for synthesizing ligands, such as pyrazolyl analogues of DPEphos, which are used in catalysis. mdpi.com

In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic properties. Studies have explored certain derivatives for their antimicrobial, anti-inflammatory, and potential anticancer activities. The core structure of this compound serves as a scaffold for developing new pharmacologically active molecules.

In material science, a significant contribution of research has been the use of this compound to form conformationally chiral molecules in the solid state. fishersci.sefishersci.no This property is crucial for the development of advanced materials with specific optical characteristics. Its derivatives are also incorporated into engineering plastics to enhance thermal stability and used in the production of high-strength liquid crystal fibers.

Outlook for this compound Research

The future of this compound research appears promising, with potential for expansion into sustainable chemistry and advanced materials. As a comparatively environmentally friendly intermediate, it is well-positioned for further development in green chemistry practices. globalinforesearch.com The demand for this compound is expected to grow, driven by its application in the pharmaceutical, fragrance, and dye industries. globalinforesearch.com

Future research is likely to focus on several key areas. There is an opportunity to develop more efficient and environmentally benign synthesis methods. Expanding the library of this compound derivatives could lead to the discovery of new compounds with enhanced medicinal properties. Further exploration of its unique properties in material science could result in novel applications in electronics and photonics. The investigation of its photochemical and acid-catalyzed reactions may also unveil new synthetic pathways and applications.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the melting point of Di-p-tolyl ether, and what factors might influence discrepancies in reported values?

- Methodology : Use capillary tube melting point apparatus with controlled heating rates (1–2°C/min). Calibrate the device using standard reference materials. Purify the compound via recrystallization (e.g., using ethanol) to remove impurities that depress melting points. Compare results with literature values (47–49°C) . Discrepancies may arise from polymorphic forms, solvent residues, or hygroscopicity.

Q. What spectroscopic techniques are suitable for characterizing this compound’s molecular structure?

- Methodology : Combine H and C NMR to confirm aromatic proton environments and ether linkage (δ ~3.8–4.5 ppm for methyl groups adjacent to oxygen). Infrared (IR) spectroscopy identifies the ether C-O-C stretch (~1200–1250 cm). Mass spectrometry (MS) verifies molecular weight (198.26 g/mol) via molecular ion peaks .

Q. How should researchers handle and dispose of this compound to comply with environmental safety protocols?

- Methodology : Store in sealed containers away from oxidizers. Avoid aqueous disposal; instead, collect waste in labeled containers for incineration by licensed facilities. Refer to safety data sheets (SDS) for hazard codes (e.g., UN 3077: environmentally hazardous solid) and use personal protective equipment (PPE) during handling .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in acid-catalyzed condensation reactions?

- Methodology : In triflic acid (TfOH), this compound undergoes O,O-diprotonation, activating the ether oxygen for electrophilic substitution. Monitor intermediates via in situ H NMR and DFT calculations to validate protonation states and transition structures. Compare reactivity with diaryl ether analogs to assess electronic effects of methyl substituents .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodology : Perform systematic solubility tests in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) under controlled temperatures. Use gravimetric analysis or UV-Vis spectroscopy to quantify saturation points. Cross-reference with Hansen solubility parameters to explain deviations caused by solvent polarity or hydrogen-bonding capacity .

Q. What strategies optimize the synthesis of spiro-isoindolinones using this compound as a precursor?

- Methodology : React this compound with phthalimide derivatives in TfOH at 0–25°C. Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane). Adjust stoichiometry and acid strength to suppress side reactions (e.g., sulfonation). Characterize products using X-ray crystallography to confirm spirocyclic geometry .

Q. How do methyl substituents influence the environmental persistence of this compound compared to unsubstituted diphenyl ether?

- Methodology : Conduct biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions. Analyze metabolites via LC-MS to track oxidative degradation pathways. Compare half-lives with diphenyl ether using QSAR models, emphasizing the electron-donating effects of methyl groups on recalcitrance .

Data Contradiction Analysis

Q. Why do theoretical and experimental LogP values for this compound differ, and how can this be addressed?

- Analysis : Reported experimental LogP (4.09) may deviate from computational predictions due to solvent interactions or measurement techniques (e.g., shake-flask vs. HPLC). Validate using octanol-water partitioning experiments with UV detection. Adjust computational models (e.g., COSMO-RS) to account for solvation entropy and methyl group steric effects .

Safety and Ethical Considerations

Q. What ethical frameworks guide the use of this compound in studies involving human-derived cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.